VECURONIUM BROMIDE
Overview
Description
The compound VECURONIUM BROMIDE is a complex organic molecule with a unique structure
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in studying cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of disinfectants, surfactants, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VECURONIUM BROMIDE typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including alkylation, acylation, and quaternization. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Advanced techniques like flow chemistry may be employed to enhance reaction rates and improve safety.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions vary widely and can include simpler quaternary ammonium salts, alcohols, and ketones, depending on the reaction pathway.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular membranes and proteins. As a quaternary ammonium salt, it can disrupt lipid bilayers, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts like benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities but differ in their specific functional groups and chain lengths.
Uniqueness
What sets VECURONIUM BROMIDE apart is its unique combination of functional groups and its ability to form stable complexes with various biological molecules, making it highly versatile in both research and industrial applications.
Properties
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSYABRBFXYIB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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